An In-depth Technical Guide to 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: Core Basic Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: Core Basic Properties for Researchers and Drug Development Professionals
An Introduction to a Versatile Heterocyclic Aldehyde
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative characterized by the presence of three methyl groups at the 1, 4, and 5 positions of the imidazole ring, and a carbaldehyde (formyl) group at the 2-position. This compound belongs to the broader class of imidazole-containing molecules, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to participate in a wide range of chemical transformations.[1][2] This technical guide provides a comprehensive overview of the core basic properties of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
While specific experimental data for 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is limited in publicly available literature, its properties can be inferred from the known characteristics of substituted imidazoles. The presence of the electron-donating methyl groups is expected to increase the electron density of the imidazole ring, thereby influencing its basicity and reactivity.
| Property | Value/Information | Source |
| CAS Number | 185910-12-7 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Physical Form | Powder | [1] |
| Melting Point | 82-86 °C | [1] |
| pKa (Predicted) | Due to the electron-donating nature of the three methyl groups, the pKa of the conjugate acid is expected to be slightly higher than that of unsubstituted imidazole (pKa ≈ 7). This increased basicity makes the pyridine-like nitrogen more susceptible to protonation. | N/A |
| Solubility (Predicted) | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Solubility in water is likely to be moderate and pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of the protonated imidazolium salt.[5] | N/A |
| InChI | InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3 | [1] |
| InChI Key | RTPPLWUJHUAFLS-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde can be approached through formylation of the corresponding 1,4,5-trimethyl-1H-imidazole precursor. A common and effective method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
This protocol is a general representation and may require optimization for the specific substrate.
Materials:
-
1,4,5-trimethyl-1H-imidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Sodium acetate or other suitable base for workup
-
Ice
-
Apparatus for inert atmosphere reaction
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in the anhydrous solvent to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. This in situ generates the Vilsmeier reagent, a chloroiminium salt.
-
After the addition is complete, allow the mixture to stir at 0 °C for a specified time to ensure complete formation of the reagent.
-
Add a solution of 1,4,5-trimethyl-1H-imidazole in the anhydrous solvent dropwise to the reaction mixture, again maintaining the temperature at or below room temperature.
-
After the addition, the reaction mixture is typically heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours to drive the formylation to completion.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of a cold aqueous solution of a base, such as sodium acetate or sodium carbonate, to hydrolyze the intermediate iminium salt to the aldehyde.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde.
Figure 1. Generalized workflow for the Vilsmeier-Haack formylation of 1,4,5-trimethyl-1H-imidazole.
Reactivity Profile
The aldehyde group at the 2-position of the imidazole ring is a versatile functional handle for a variety of chemical transformations.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Reactions with primary amines can yield imines (Schiff bases), while reactions with hydrazines can form hydrazones. These reactions are fundamental in the synthesis of more complex derivatives.[6][7]
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to the primary alcohol with reducing agents like sodium borohydride.
-
Decarbonylation: Imidazole-2-carbaldehydes have been reported to undergo decarbonylation reactions under certain conditions, such as heating in ethanol, to yield the corresponding imidazole.[8]
-
Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form alkenes, providing a route for carbon-carbon bond formation.
Biological and Pharmacological Context
While specific biological activities for 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde have not been extensively documented, the broader class of imidazole derivatives exhibits a wide range of pharmacological effects, including:
-
Antifungal Activity: Many imidazole-based compounds function as antifungal agents by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[9]
-
Antibacterial Activity: Certain imidazole derivatives have demonstrated efficacy against various bacterial strains by mechanisms that may involve interference with DNA replication or cell wall synthesis.[2]
-
Anticancer Activity: Some substituted imidazoles have shown potential as anticancer agents, with mechanisms that can include the induction of apoptosis or the inhibition of specific enzymes involved in cancer cell proliferation.[10]
-
Enzyme Inhibition: The imidazole moiety is a key component of the amino acid histidine and is often found in the active sites of enzymes. Synthetic imidazole derivatives can act as inhibitors of various enzymes, such as phosphodiesterases (PDEs).[11]
Given this context, 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The aldehyde functionality allows for the straightforward introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships.
Figure 2. General biological activities associated with the imidazole scaffold.
Spectroscopic Data (Predicted and Analog-Based)
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[1]
-
Methyl Protons (-CH₃): Three distinct singlets are expected for the methyl groups at the 1, 4, and 5 positions. The N-methyl protons would likely appear in the range of δ 3.5-4.0 ppm, while the C-methyl protons would be further upfield, around δ 2.0-2.5 ppm.[1]
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 180-190 ppm.[12]
-
Imidazole Ring Carbons: Three signals corresponding to C2, C4, and C5. The C2 carbon, attached to the aldehyde, would be significantly downfield.
-
Methyl Carbons (-CH₃): Three signals in the upfield region.
IR Spectroscopy:
-
C=O Stretch (Aldehyde): A strong absorption band around 1700 cm⁻¹.[1][13]
-
C=N and C=C Stretches (Imidazole Ring): Absorptions in the region of 1500-1650 cm⁻¹.[13]
-
C-H Stretches (Methyl and Aldehyde): Bands in the region of 2850-3000 cm⁻¹ and around 2700-2800 cm⁻¹, respectively.
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would involve the loss of the formyl group (M-29) and subsequent fragmentation of the imidazole ring.
Conclusion
1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is a versatile building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties, influenced by the trimethyl substitution pattern, and the reactivity of the aldehyde functionality make it an attractive starting material for the synthesis of a diverse range of novel compounds. Further experimental investigation into its specific basicity, solubility, and biological activities is warranted to fully elucidate its potential for drug discovery and other applications. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising heterocyclic compound.
References
- 1. 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | RUO [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 185910-12-7|1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 10. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazole Derivatives as Promising Agents for the Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
